molecular formula C7H10F2O2 B6205434 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid CAS No. 1996528-33-6

3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid

Cat. No. B6205434
CAS RN: 1996528-33-6
M. Wt: 164.1
InChI Key:
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Description

3-(2,2-Difluoro-1-methylcyclopropyl)propanoic acid (DFCPA) is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in polymerization reactions, as a stabilizer and as a corrosion inhibitor. DFCPA has also been studied for its potential therapeutic and pharmacological uses, such as its ability to modulate the activity of enzymes, proteins, and other molecules involved in a variety of biological processes.

Scientific Research Applications

3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid has been used in a variety of scientific research applications, such as in the study of enzymes, proteins, and other molecules involved in a variety of biological processes. It has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation, as well as in the study of the structure and function of proteins involved in signal transduction pathways. 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid has also been used in the study of the structure and function of enzymes involved in metabolic pathways, such as the enzymes involved in fatty acid oxidation and glycolysis.

Mechanism of Action

The mechanism of action of 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid is not fully understood. However, it is believed that the compound modulates the activity of enzymes, proteins, and other molecules involved in a variety of biological processes. It is thought that 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid binds to the active site of an enzyme, protein, or other molecule, and then alters its activity by either inhibiting or activating it.
Biochemical and Physiological Effects
3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid has been studied for its potential therapeutic and pharmacological effects. It has been shown to modulate the activity of enzymes, proteins, and other molecules involved in a variety of biological processes. In particular, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation, and to modulate the activity of proteins involved in signal transduction pathways. Additionally, 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid has been shown to modulate the activity of enzymes involved in metabolic pathways, such as the enzymes involved in fatty acid oxidation and glycolysis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid in laboratory experiments is its high stability and solubility in a variety of organic solvents. Additionally, 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid is a relatively inexpensive compound, which makes it a cost-effective reagent for laboratory experiments. However, there are some limitations to using 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid in laboratory experiments. For example, 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid has a relatively low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid is a relatively weak inhibitor of enzymes, so it may not be suitable for certain types of experiments.

Future Directions

There are many potential future directions for research on 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid. One potential area of research is to investigate the potential therapeutic and pharmacological effects of 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid. Additionally, further research could be conducted to investigate the mechanism of action of 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid and to develop novel methods for synthesizing the compound. Additionally, further research could be conducted to investigate the potential applications of 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid in industrial processes, such as corrosion inhibition and polymerization. Finally, further research could be conducted to investigate the potential toxicity of 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid, as well as its potential environmental impacts.

Synthesis Methods

3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid can be synthesized by several methods, including the synthesis of its precursor, 2,2-difluoro-1-methylcyclopropane-1-carboxylic acid, followed by a Friedel-Crafts alkylation reaction with propionic anhydride. The reaction is conducted in an inert atmosphere and proceeds via a Friedel-Crafts type mechanism. The product is then purified by column chromatography, and the final product is obtained in high yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid involves the introduction of a cyclopropyl group, followed by the addition of two fluorine atoms and a methyl group to the cyclopropyl ring. The resulting intermediate is then converted to the final product through a series of reactions.", "Starting Materials": [ "Cyclopropane", "2,2-difluoropropene", "Methylmagnesium bromide", "Bromopropane", "Sodium hydroxide", "Sodium bicarbonate", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Cyclopropane is reacted with 2,2-difluoropropene in the presence of a catalyst to form 3-(2,2-difluorocyclopropyl)propene.", "Step 2: The resulting intermediate is then reacted with methylmagnesium bromide to introduce a methyl group to the cyclopropyl ring, forming 3-(2,2-difluoro-1-methylcyclopropyl)propene.", "Step 3: Bromopropane is added to the reaction mixture to form 3-(2,2-difluoro-1-methylcyclopropyl)propanol.", "Step 4: The alcohol is then oxidized to the corresponding aldehyde using sodium hydroxide and sodium bicarbonate.", "Step 5: The aldehyde is then converted to the carboxylic acid using acetic acid and hydrochloric acid.", "Step 6: The final product, 3-(2,2-difluoro-1-methylcyclopropyl)propanoic acid, is obtained by neutralizing the reaction mixture with sodium bicarbonate, extracting with diethyl ether, and drying over sodium sulfate." ] }

CAS RN

1996528-33-6

Molecular Formula

C7H10F2O2

Molecular Weight

164.1

Purity

95

Origin of Product

United States

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